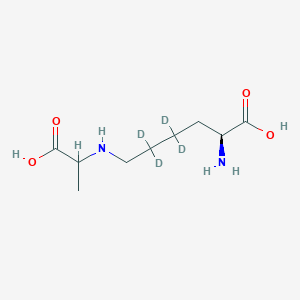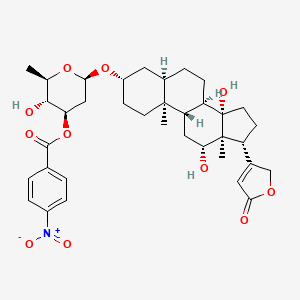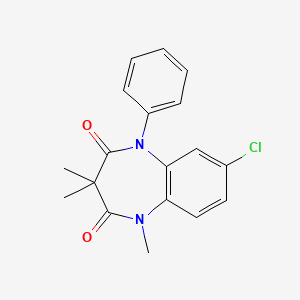
Clobazam EP Impurity D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl Clobazam: is a derivative of clobazam, a benzodiazepine class medication. Benzodiazepines are known for their anxiolytic, anticonvulsant, and sedative properties. Clobazam itself is used primarily for its anxiolytic effects and as an adjunctive therapy in epilepsy . The molecular formula of 3,3-Dimethyl Clobazam is C18H17ClN2O2 , and it has a molecular weight of 328.79 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl Clobazam involves several steps, starting from basic organic compounds. One common method involves the cyclization of appropriate precursors under controlled conditions. The process typically includes the use of coupling agents and specific catalysts to facilitate the formation of the benzodiazepine ring .
Industrial Production Methods: Industrial production of 3,3-Dimethyl Clobazam follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Dimethyl Clobazam undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzodiazepine ring.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various halogenating agents and nucleophiles are used depending on the desired substitution
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,3-Dimethyl Clobazam is used as a reference standard for analytical methods, including HPLC and mass spectrometry .
Biology: In biological research, it is used to study the effects of benzodiazepines on the central nervous system, particularly their interaction with GABA receptors .
Medicine: Medically, it is investigated for its potential use in treating epilepsy and anxiety disorders. Its unique structure may offer advantages over other benzodiazepines in terms of efficacy and side effects .
Industry: In the pharmaceutical industry, 3,3-Dimethyl Clobazam is used in the development of new benzodiazepine derivatives with improved therapeutic profiles .
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl Clobazam involves the potentiation of GABAergic neurotransmission. It binds to the benzodiazepine site on the GABA-A receptor, increasing the frequency of chloride channel openings. This results in neuronal hyperpolarization and a reduction in neuronal excitability . The compound has a higher affinity for the α2 subunit of the GABA-A receptor, which mediates its anxiolytic effects .
Vergleich Mit ähnlichen Verbindungen
Clobazam: The parent compound, used primarily for its anxiolytic and anticonvulsant properties.
Diazepam: Another benzodiazepine with similar uses but different pharmacokinetic properties.
Lorazepam: Known for its potent anxiolytic effects but with a shorter duration of action compared to clobazam.
Uniqueness: 3,3-Dimethyl Clobazam is unique due to its specific structural modifications, which may confer different pharmacological properties. Its higher affinity for the α2 subunit of the GABA-A receptor may result in fewer sedative effects compared to other benzodiazepines .
Eigenschaften
CAS-Nummer |
2092997-47-0 |
|---|---|
Molekularformel |
C18H17ClN2O2 |
Molekulargewicht |
328.8 g/mol |
IUPAC-Name |
7-chloro-1,3,3-trimethyl-5-phenyl-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C18H17ClN2O2/c1-18(2)16(22)20(3)14-10-9-12(19)11-15(14)21(17(18)23)13-7-5-4-6-8-13/h4-11H,1-3H3 |
InChI-Schlüssel |
GMGYQQLPVOXNPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)N(C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13854467.png)
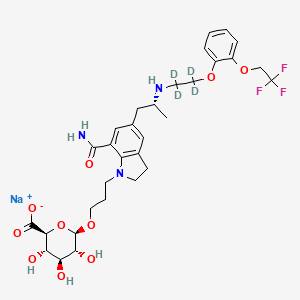


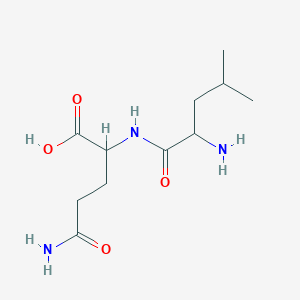

![(R)-1-((5-Methylisoxazol-3-yl)amino)-1-oxopropan-2-yl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazole)-5-sulfonamido)benzoate](/img/structure/B13854500.png)

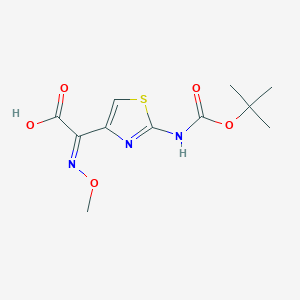
![[(2-Hydroxy-4-methylphenyl)methyl]boronic acid](/img/structure/B13854507.png)

